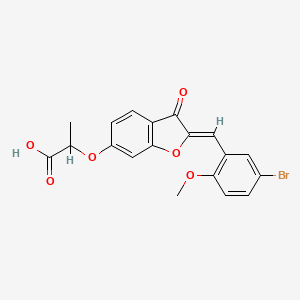
(Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C19H15BrO6 and its molecular weight is 419.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and bromo-substituted methoxybenzylidene group, suggest various biological activities. This article delves into the biological activity of this compound, examining its therapeutic potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Benzofuran moiety : Known for its diverse biological activities.
- Bromo-substituted methoxybenzylidene group : Enhances biological interactions through halogen bonding.
- Carboxylic acid functional group : Implicated in anti-inflammatory and antimicrobial properties.
1. Antimicrobial Activity
Research indicates that many benzofuran derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various pathogens, particularly Gram-positive bacteria.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Bacillus subtilis | Moderate | Disruption of cell wall synthesis |
| Candida albicans | Low | Inhibition of ergosterol biosynthesis |
2. Anti-inflammatory Properties
Compounds with carboxylic acid groups have been investigated for their ability to modulate inflammatory responses. The presence of this functional group in this compound suggests potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
3. Antioxidant Activity
The antioxidant profile of compounds similar to this compound has been studied extensively. The aromatic rings present in the structure can contribute to radical scavenging capabilities, potentially protecting cells from oxidative stress.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for establishing its therapeutic potential. Key areas of focus include:
-
Enzyme Interactions : Interaction studies are essential to elucidate how this compound binds to and inhibits specific enzymes involved in disease pathways.
- Techniques such as molecular docking simulations can provide insights into binding affinities and modes of action.
- Cellular Pathways : Investigating how the compound influences cellular signaling pathways can reveal its role in modulating inflammation and oxidative stress responses.
Case Studies
Recent studies have explored the biological activity of related compounds, providing a framework for understanding the potential effects of this compound:
-
Study on Benzofuran Derivatives : A study assessing various benzofuran derivatives found that those with similar structural features exhibited significant anticancer activity against several cancer cell lines, including breast and lung cancer cells .
- Findings : Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
- Implications : This suggests that this compound may also have anticancer properties worth exploring.
Propriétés
IUPAC Name |
2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO6/c1-10(19(22)23)25-13-4-5-14-16(9-13)26-17(18(14)21)8-11-7-12(20)3-6-15(11)24-2/h3-10H,1-2H3,(H,22,23)/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKAVYPJGPMFSP-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













